ATRIPLA

説明

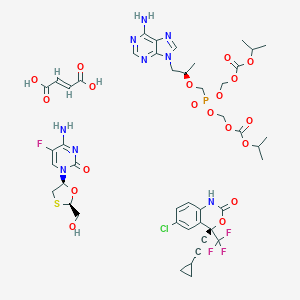

Structure

2D Structure

特性

IUPAC Name |

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRMCFDXPIEYGX-NWRGJBOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53ClF4N9O19PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1198.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-50-2 | |

| Record name | Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt. | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Biochemical Mechanisms of Action of Atripla Components

Efavirenz (B1671121): Non-Nucleoside Reverse Transcriptase Inhibition

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). patsnap.comnih.gov Unlike nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), efavirenz does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates. droracle.ai Instead, its mechanism of action is direct, noncompetitive inhibition of HIV-1 reverse transcriptase. patsnap.comdroracle.ai

The key steps in the mechanism of action of efavirenz are as follows:

Binding to the NNRTI Pocket: Efavirenz binds to a specific, allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site of the enzyme. patsnap.comnih.govacs.orgrcsb.org

Conformational Change: The binding of efavirenz to this pocket induces a conformational change in the three-dimensional structure of the reverse transcriptase enzyme. patsnap.com This structural alteration distorts the enzyme's active site. patsnap.com

Inhibition of DNA Synthesis: The distortion of the active site renders the enzyme incapable of effectively catalyzing the conversion of the viral RNA genome into DNA. patsnap.com This disruption of the reverse transcription process halts the synthesis of viral DNA, a critical step for the virus to integrate its genetic material into the host cell's genome and replicate. patsnap.com

Recent studies have also suggested that efavirenz can stimulate the RNase H activity of reverse transcriptase, which degrades the RNA portion of RNA-DNA hybrids, potentially contributing to its antiviral effect. droracle.ai

| Feature | Description |

| Drug Class | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) patsnap.comnih.gov |

| Target Enzyme | HIV-1 Reverse Transcriptase patsnap.com |

| Binding Site | Allosteric, hydrophobic NNRTI pocket on the p66 subunit patsnap.comnih.govacs.orgrcsb.org |

| Mechanism | Noncompetitive inhibition leading to conformational change and disruption of the enzyme's active site patsnap.com |

| Effect | Halts the synthesis of viral DNA from the viral RNA template patsnap.com |

Emtricitabine (B123318): Nucleoside Reverse Transcriptase Inhibition via Intracellular Phosphorylation to Active Metabolite

Emtricitabine is a synthetic nucleoside analog of cytidine (B196190) and is classified as a nucleoside reverse transcriptase inhibitor (NRTI). drugbank.compatsnap.comwikipedia.org For emtricitabine to exert its antiviral effect, it must first be activated within the host cell through a process of intracellular phosphorylation. patsnap.com

The mechanism of action of emtricitabine involves the following steps:

Intracellular Phosphorylation: Following its uptake into the cell, emtricitabine is sequentially phosphorylated by cellular enzymes to its active form, emtricitabine 5'-triphosphate. patsnap.comnih.gov

Competitive Inhibition: Emtricitabine 5'-triphosphate competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the elongating viral DNA chain by the HIV-1 reverse transcriptase. drugbank.comnih.gov

Chain Termination: Once incorporated into the viral DNA, emtricitabine acts as a chain terminator. drugbank.compatsnap.com This is because it lacks a 3'-hydroxyl group, which is necessary for the formation of the phosphodiester bond required to add the next nucleotide, thereby prematurely halting DNA synthesis. patsnap.com

This inhibition of reverse transcriptase prevents the transcription of viral RNA into DNA, which in turn stops the virus from integrating its DNA into the host's genome and replicating. drugbank.com

| Feature | Description |

| Drug Class | Nucleoside Reverse Transcriptase Inhibitor (NRTI) drugbank.compatsnap.com |

| Activation | Intracellular phosphorylation to emtricitabine 5'-triphosphate patsnap.comnih.gov |

| Active Metabolite | Emtricitabine 5'-triphosphate patsnap.com |

| Mechanism | Competes with natural deoxycytidine 5'-triphosphate for incorporation into viral DNA drugbank.comnih.gov |

| Effect | Causes premature termination of the growing viral DNA chain drugbank.compatsnap.com |

Tenofovir (B777) Disoproxil Fumarate (B1241708): Nucleotide Reverse Transcriptase Inhibition through Prodrug Activation and Diphosphate (B83284) Formation

Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, which is an acyclic nucleoside phosphonate (B1237965) (nucleotide) analog of adenosine (B11128) 5'-monophosphate. patsnap.comnih.govdrugbank.com The prodrug formulation enhances the oral bioavailability of tenofovir. nih.gov Similar to emtricitabine, TDF requires intracellular activation to exert its antiviral activity. patsnap.com

The mechanism of action of tenofovir disoproxil fumarate is as follows:

Prodrug Conversion: After oral administration, TDF is absorbed and hydrolyzed to tenofovir. patsnap.comresearchgate.netnih.gov

Intracellular Phosphorylation: Cellular enzymes then phosphorylate tenofovir to its active metabolite, tenofovir diphosphate. patsnap.comdrugbank.com

Competitive Inhibition: Tenofovir diphosphate acts as a competitive inhibitor of HIV-1 reverse transcriptase, competing with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), for incorporation into the viral DNA. nih.govdrugbank.compatsnap.com

Chain Termination: Following its incorporation into the DNA strand, tenofovir causes chain termination because it lacks the 3'-hydroxyl group necessary for the elongation of the DNA chain. patsnap.compatsnap.com

This process effectively halts viral DNA synthesis and, consequently, viral replication. patsnap.com

| Feature | Description |

| Drug Class | Nucleotide Reverse Transcriptase Inhibitor (NtRTI) drugbank.com |

| Nature | Prodrug of tenofovir patsnap.comresearchgate.net |

| Activation | Hydrolysis to tenofovir followed by intracellular phosphorylation to tenofovir diphosphate patsnap.comdrugbank.com |

| Active Metabolite | Tenofovir diphosphate patsnap.com |

| Mechanism | Competes with natural deoxyadenosine 5'-triphosphate for incorporation into viral DNA nih.govdrugbank.compatsnap.com |

| Effect | Causes premature termination of the growing viral DNA chain patsnap.compatsnap.com |

Synergistic Biochemical Interactions and Mechanisms of Anti-HIV-1 Activity of the Combination

The combination of efavirenz, emtricitabine, and tenofovir disoproxil fumarate in ATRIPLA results in a synergistic anti-HIV-1 activity. nih.govnih.govresearchgate.net This means that the combined effect of the three drugs is greater than the sum of their individual effects. iapac.org Research has demonstrated that the combinations of these three agents synergistically inhibit HIV replication in cell culture and the activity of HIV-1 reverse transcriptase in biochemical assays. nih.govresearchgate.net

The proposed molecular mechanisms for this synergy include:

Increased Intracellular Phosphorylation: The combination of tenofovir and emtricitabine has been shown to lead to increased intracellular levels of their active phosphorylated metabolites, tenofovir diphosphate and emtricitabine triphosphate. nih.govresearchgate.net

Enhanced Formation of Dead-End Complexes: The synergy between tenofovir and emtricitabine may also be attributed to the enhanced formation of "dead-end complexes." nih.govresearchgate.net In the presence of emtricitabine triphosphate, the complex formed by the reverse transcriptase and tenofovir-terminated DNA is stabilized, which may reduce the excision of the chain-terminating tenofovir. nih.govresearchgate.net

Facilitation by Efavirenz: Efavirenz further contributes to this synergy by facilitating the efficient formation of stable, dead-end-like complexes by both tenofovir- and emtricitabine-terminated DNA. nih.govresearchgate.net

| Component Combination | Observed Interaction | Potential Mechanism |

| Tenofovir + Emtricitabine | Additive to Synergistic nih.govmims.com | Increased intracellular phosphorylation of both drugs; enhanced formation of dead-end complexes nih.govresearchgate.net |

| Tenofovir + Efavirenz | Synergistic nih.govnih.gov | Efavirenz facilitates the formation of stable dead-end complexes with tenofovir-terminated DNA nih.govresearchgate.net |

| Emtricitabine + Efavirenz | Synergistic nih.govnih.gov | Efavirenz facilitates the formation of stable dead-end complexes with emtricitabine-terminated DNA nih.govresearchgate.net |

| Tenofovir + Emtricitabine + Efavirenz | Synergistic nih.govnih.govresearchgate.net | A combination of increased active metabolite levels and enhanced dead-end complex formation nih.govresearchgate.net |

Chemical Synthesis and Prodrug Design Principles of Atripla Components

Synthetic Methodologies for Efavirenz (B1671121)

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that necessitates a highly enantioselective synthesis due to its specific stereochemical requirements for biological activity. A significant challenge in its synthesis lies in establishing the quaternary carbon center in an asymmetric manner acs.orgacs.org.

Synthetic Pathways and Stereochemical Control in Emtricitabine (B123318) Production

Emtricitabine (FTC) is a synthetic nucleoside analogue of cytidine (B196190), specifically a 5-fluorocytosine (B48100) substituted at the 1-position by a 2-(hydroxymethyl)-1,3-oxathiolan-5-yl group nih.govtga.gov.au. Its chemical structure features two chiral centers at carbons 2 and 5 of the 1,3-oxathiolane (B1218472) ring, with the desired biologically active form being the (2R,5S) absolute configuration nih.govwho.intgoogle.comeuropa.eu. The other optical isomers (cis 2S,5R and trans 2S,5S, 2R,5R) exhibit lower therapeutic activity google.com.

The synthesis of Emtricitabine is a multi-step process where the desired stereochemistry is precisely controlled and built into key intermediates who.inteuropa.eutmda.go.tz. One common strategy involves the use of chiral auxiliaries, such as L-menthol, to induce the correct stereochemical outcome during the synthesis, allowing for the direct obtainment of Emtricitabine as a single enantiomer who.intgoogle.comtmda.go.tzacs.org. This approach often involves a dynamic kinetic resolution (DKR) to yield optically pure hydroxyoxathiolane, a crucial intermediate acs.org. The synthetic pathway typically involves the introduction of the pyrimidine (B1678525) base into the 1,3-oxathiolane ring google.com.

Emtricitabine is known to exhibit polymorphism, with Form I being consistently manufactured and characterized by X-ray powder diffraction (XRPD) who.inteuropa.eutmda.go.tzwho.int. Enantiomeric purity is routinely monitored through techniques such as chiral high-performance liquid chromatography (HPLC) and specific optical rotation europa.euwho.int.

Tenofovir (B777) Disoproxil Fumarate (B1241708): Prodrug Rationale and Synthetic Approaches

Tenofovir Disoproxil Fumarate (TDF) is a salt of tenofovir disoproxil with fumaric acid who.int. Tenofovir disoproxil itself is a diester prodrug of tenofovir, which is an acyclic nucleoside phosphonate (B1237965) who.intwikipedia.orgnih.gov.

The synthesis of Tenofovir Disoproxil Fumarate typically involves multiple steps, starting from adenine (B156593) and proceeding via (R)-9-(2-hydroxypropyl)adenine who.int. The structure and stereochemistry of TDF are confirmed through the synthetic route and spectrometric data who.int. The fumarate salt form is chosen to improve the physicochemical properties of the drug, such as solubility and stability.

Nucleoside and nucleotide analogues are often highly polar compounds, which leads to challenges such as low membrane permeability and inefficient cellular phosphorylation, limiting their biological activity nih.govump.edu.plnih.govresearchgate.net. Prodrug strategies are widely employed in drug design to circumvent these issues by chemically modifying the parent drug to improve its pharmacokinetic properties, including bioavailability, cellular uptake, and tissue distribution nih.govump.edu.plnih.govresearchgate.netacs.orgfrontiersin.org.

Key strategies for nucleoside and nucleotide prodrug design include:

Ester Linkages: One of the most common approaches involves attaching organic moieties via ester linkages to the drug mdpi.comnih.gov. These esters can increase lipophilicity, facilitate passive diffusion across cell membranes, and are designed to be readily cleavable by chemical or enzymatic hydrolysis in vivo to release the active drug ump.edu.plmdpi.comnih.govresearchgate.net. Examples include amino acid esters, bis(S-acylthioethyl) (SATE) esters, pivaloyloxymethyl (POM) esters, and isopropyloxycarbonyloxymethyl (POC) esters ump.edu.placs.orgresearchgate.net.

Phosphoramidate (B1195095) Prodrugs (ProTides): This is a highly successful prodrug strategy, exemplified by the ProTide technology ump.edu.plnih.govacs.orgfrontiersin.org. ProTides are inactive derivatives, typically phosphoramidates, that are designed to deliver the nucleoside monophosphate (NMP) directly into the cell, bypassing the often rate-limiting first phosphorylation step by intracellular kinases ump.edu.plnih.govresearchgate.netacs.org. This approach can also help overcome drug resistance mechanisms associated with kinase mutations researchgate.net. Mechanistically, aryloxy phosphoramidate prodrugs release the NMP intracellularly through chemical and enzymatic degradation acs.org.

Long-chain Phospholipid Prodrugs: These modifications can also enhance bioavailability and antiviral potency, and help overcome the rate-limiting first phosphorylation step acs.org.

These prodrug modifications aim to increase the lipophilicity of the molecule, allowing it to penetrate the phospholipid bilayer of the cell membrane more effectively, while ensuring that the active drug is regenerated intracellularly nih.govump.edu.plnih.gov.

Common chemical transformations include modifications to:

Nucleic Acid Backbone: The incorporation of phosphorothioate (B77711) (PS) linkages, where one of the non-bridging oxygen atoms in the phosphodiester bond is replaced with sulfur, is widely used nih.govmdpi.com. This modification enhances serum stability against endogenous nucleases and improves pharmacokinetic properties, such as longer circulation time nih.gov.

Ribose Sugar Moiety: The 2'-carbon position of the ribose sugar is frequently modified in synthetic oligonucleotides nih.govmdpi.com. Modifications like 2'-fluoro (2'-F) and 2'-O-methyl (2'-Ome) are common, enhancing nuclease stability, increasing affinity to the targeted RNA, and improving the duration of effect nih.gov. Additionally, "bridged nucleic acids" (BNAs) such as locked nucleic acid (LNA) and constrained ethyl (cEt) are conformationally constrained analogues that enhance nuclease stability and increase the affinity of the oligonucleotide for target RNA by locking the nucleotide into a specific conformation mdpi.com.

Nucleobase: While less common than backbone or sugar modifications for delivery, nucleobase modifications can also contribute to improved properties .

These chemical modifications collectively address challenges such as nuclease degradation, poor cellular uptake, and rapid blood clearance, thereby enabling more efficient delivery of nucleotide analogues to their intended targets nih.govmdpi.commdpi.com.

Advanced Analytical Chemistry of Atripla Components and Their Combinations

Chromatographic Techniques for Quantitative Analysis.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are extensively employed for the quantitative analysis of Efavirenz (B1671121), Emtricitabine (B123318), and Tenofovir (B777) Disoproxil Fumarate (B1241708) due to their versatility, sensitivity, and reliability innovareacademics.injbino.com.

Numerous HPLC methods have been developed and validated for the simultaneous estimation of EFV, FTC, and TDF in bulk drug substances and pharmaceutical formulations innovareacademics.inresearchgate.netarabjchem.orgrjptonline.orgphmethods.net. These methods often utilize reversed-phase C18 columns and UV detection.

A common HPLC method involves a Zorbax SB CN column (250 × 4.6 mm, 5 μm) with UV detection at 260 nm. The mobile phase typically consists of a gradient elution using methanol (B129727) and a pH 4.5 buffer (e.g., ammonium (B1175870) acetate) researchgate.netarabjchem.org. Another reported method uses an Inertsil ODS 3V column with a gradient composition of 0.02M sodium dihydrogen orthophosphate as mobile phase A and a mixture of methanol and water (85:15) as mobile phase B, with detection at 265 nm rjptonline.org.

Table 1: Representative HPLC Parameters for ATRIPLA Components

| Parameter | Emtricitabine (FTC) | Tenofovir Disoproxil Fumarate (TDF) | Efavirenz (EFV) | Source |

| Column | Zorbax SB CN | Zorbax SB CN | Zorbax SB CN | researchgate.netarabjchem.org |

| Detection Wavelength | 260 nm | 260 nm | 260 nm | researchgate.netarabjchem.org |

| Mobile Phase | Methanol:Buffer (pH 4.5) gradient | Methanol:Buffer (pH 4.5) gradient | Methanol:Buffer (pH 4.5) gradient | researchgate.netarabjchem.org |

| Flow Rate | 1.5 mL/min | 1.5 mL/min | 1.5 mL/min | researchgate.netarabjchem.org |

| Retention Time (min) | ~3.5 | ~5.5 | ~8.5 | researchgate.net |

| Linearity (µg/mL) | 8-120 | 12-180 | 20-360 | rjptonline.org |

| LOD (µg/mL) | 0.06 | 0.07 | 0.08 | rjptonline.org |

| LOQ (µg/mL) | 0.14 | 0.12 | 0.15 | rjptonline.org |

| Recovery (%) | 99.94-101.60 | 99.13-101.81 | 100.01-101.67 | researchgate.netarabjchem.org |

UPLC methods offer advantages such as faster analysis times, reduced solvent consumption, and improved resolution due to smaller particle size columns researchgate.netjocpr.comscirp.org. A stability-indicating RP-UPLC method for FTC, TDF, and EFV utilizes a Waters UPLC with an HSS C18 column (100 × 3 mm, 1.7 µm) and a mobile phase of 0.01 N potassium dihydrogen phosphate (B84403) buffer (pH 4.5) and acetonitrile (B52724) (40:60, v/v) at a flow rate of 0.4 mL/min, detected at 265 nm researchgate.net. Another UPLC method for related substances uses an Acquity UPLC BEH Phenyl column (2.1×100 mm, 1.7 µm) with a gradient elution, monitoring at 265 nm jocpr.com.

Table 2: Representative UPLC Parameters for this compound Components

| Parameter | Emtricitabine (FTC) | Tenofovir Disoproxil Fumarate (TDF) | Efavirenz (EFV) | Source |

| Column | Waters HSS C18 | Waters HSS C18 | Waters HSS C18 | researchgate.net |

| Detection Wavelength | 265 nm | 265 nm | 265 nm | researchgate.net |

| Mobile Phase | 0.01 N KH2PO4 buffer (pH 4.5):Acetonitrile (40:60, v/v) | 0.01 N KH2PO4 buffer (pH 4.5):Acetonitrile (40:60, v/v) | 0.01 N KH2PO4 buffer (pH 4.5):Acetonitrile (40:60, v/v) | researchgate.net |

| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min | researchgate.net |

| Linearity (µg/mL) | 40-240 | 60-360 | 120-720 | researchgate.net |

| Recovery (%) | 99.45-100.15 | 99.45-100.15 | 99.45-100.15 | researchgate.net |

LC-MS/MS is a highly sensitive and selective technique, particularly valuable for the quantification of this compound components in complex biological matrices like human plasma, essential for pharmacokinetic and bioequivalence studies hilarispublisher.comresearchgate.netjneonatalsurg.com.

A validated LC-MS/MS method for simultaneous determination of EFV, FTC, and TDF in human plasma employs solid-phase extraction and an ACE5 CN column with a gradient mobile phase system of 1 mM ammonium acetate (B1210297) buffer (pH 2.1) and methanol. Detection is performed in positive ion mode using an electrospray ionization (ESI) probe hilarispublisher.com. This method demonstrated linearity over concentration ranges of 50.453-6074.957 ng/mL for EFV, 50.213-3015.858 ng/mL for FTC, and 10.276-806.678 ng/mL for TDF, with acceptable intra- and inter-day precision and accuracy hilarispublisher.com.

Spectroscopic Methods for Characterization and Quantification.

Spectroscopic techniques provide rapid and non-destructive means for the characterization and quantification of pharmaceutical compounds.

FT-IR spectroscopy is utilized for the characterization of this compound components by identifying their characteristic functional groups and confirming molecular structures europa.eunih.gov. For instance, FT-IR can reveal the presence of O-H, C-F, C-Cl, N-H, and C-N functional groups associated with Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate researchgate.net. It is also applied in the characterization of drug conjugates, such as this compound-trimethyl chitosan (B1678972) nanoformulations nih.gov.

UV-Vis spectroscopy is a straightforward and economical method for the quantitative analysis of EFV, FTC, and TDF, often employed for simultaneous estimation in bulk and pharmaceutical dosage forms chesci.comresearchgate.neteaspublisher.comajrconline.org. The method relies on the Beer-Lambert law, measuring absorbance at specific wavelengths.

For simultaneous estimation, the maximum absorbance wavelengths (λmax) for Emtricitabine, Tenofovir Disoproxil Fumarate, and Efavirenz are typically found around 260 nm, 241 nm (or 316 nm), and 240 nm (or 256 nm), respectively, depending on the solvent system chesci.comeaspublisher.com. Some methods utilize simultaneous equation analysis or baseline manipulation (difference) spectroscopy chesci.comresearchgate.neteaspublisher.com.

Table 3: Representative UV-Vis Spectrophotometric Parameters

| Parameter | Emtricitabine (FTC) | Tenofovir Disoproxil Fumarate (TDF) | Efavirenz (EFV) | Source |

| Solvent | Methanol | Methanol | Methanol | chesci.com |

| λmax (nm) | 260 | 241 | 240 | chesci.com |

| Linearity (µg/mL) | 6.67-40 | 10-60 | 20-120 | chesci.com |

Another UV-Vis method for EFV, EMT, and TDF in a combined synthetic mixture used 0.1 N NaOH as a solvent, with λmax values at 240.0 nm for EFV, 256.0 nm for EMT, and 316.0 nm for TDF. Linearity ranges were 10-50 μg/mL for EFV and 5-25 μg/mL for both EMT and TDF easpublisher.com.

Electrochemical Detection Methods.

Electrochemical methods, particularly voltammetry (e.g., differential pulse voltammetry, DPV) and amperometry, have been explored for the analysis of antiretroviral drugs, including components of this compound researchgate.nettandfonline.com. These techniques offer high sensitivity and can be used for the detection of analytes by monitoring current responses at varying or constant potentials researchgate.net. For example, differential pulse voltammetry has been successfully applied for the quantitative analysis of Efavirenz in real samples like this compound tablets, wastewater, and drinking water maynoothuniversity.ie.

Computational Predictions in Analytical Method Development

Computational approaches, often referred to as in silico methods, have become increasingly vital in modern analytical chemistry. These methods offer significant advantages by providing predictive capabilities that enhance efficiency, reduce experimental workload, and improve the robustness and reliability of analytical method development and optimization acs.orgresearchgate.net. For a multi-component drug like this compound, computational predictions are instrumental in streamlining the development of accurate and robust analytical methodologies.

Chemometrics in HPLC Method Optimization

Chemometrics, which involves the application of statistical and mathematical methods to chemical data, is extensively used for optimizing chromatographic separation processes. For the individual components present in this compound, such as efavirenz, tenofovir disoproxil fumarate, and emtricitabine, chemometrics-assisted approaches, including Design of Experiments (DoE) and response surface methodology, have been successfully implemented to develop and validate High-Performance Liquid Chromatography (HPLC) methods ju.edu.joderpharmachemica.comrsc.org.

These computational strategies enable the simultaneous optimization of multiple analytical parameters that critically influence separation efficiency, including mobile phase composition, flow rate, and column temperature ju.edu.jorsc.org. By fitting experimental responses, such as capacity factor, resolution, and retention time, into mathematical models, these methods can predict optimal conditions for effective separation. For instance, studies have demonstrated the use of Derringer's desirability function to achieve baseline separation with specific resolution and run times for antiretroviral drugs, including tenofovir and efavirenz ju.edu.jo. Furthermore, an Analytical Quality by Design (AQbD) approach, which often incorporates chemometrics, has been utilized to develop and optimize an RP-HPLC method for lamivudine (B182088), tenofovir disoproxil fumarate, and efavirenz in plasma, leading to precisely defined optimal parameters for mobile phase, flow rate, and column temperature rsc.org.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models establish correlations between the molecular structure of compounds and their physicochemical properties that are relevant to their analytical behavior. These in silico tools facilitate the prediction of various analytical characteristics, such as chromatographic retention times and spectroscopic properties (e.g., UV/IR/Raman/NMR spectrograms), thereby minimizing the need for extensive experimental trials researchgate.net. QSPR analysis, frequently employing topological indices derived from molecular graphs, is crucial for understanding how the structural attributes of drugs, including those found in this compound, influence their analytical properties nih.govresearchgate.netresearchgate.net. While QSPR is often applied in drug discovery for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, its principles are directly applicable to predicting analytical behavior, such as lipophilicity (logP), which is a key factor in chromatographic method development frontiersin.orgucc.ie.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a deeper insight into the interactions between analytes and the various components of an analytical system, such as the stationary phase in chromatography. Although primarily employed in drug design to predict drug-target interactions and drug resistance mutations ijsciences.comnih.govmdpi.com, these methods can also inform analytical method development. For example, predicting how a molecule's structure influences its interaction with a chromatographic column can guide the selection of appropriate stationary phases and mobile phase compositions, thereby predicting chromatographic behavior acs.orgfrontiersin.org. The capability of computational models to predict chromatograms for a range of parameters, simulating peak movements and elution profiles, significantly accelerates method development by reducing the need for laborious trial-and-error experimentation acs.orgfrontiersin.org.

Table 1: Key Computational Approaches in Analytical Method Development for this compound Components

| Computational Method | Application Area | Specific Examples/Findings |

Molecular Mechanisms of Antiretroviral Drug Resistance to Atripla Components

Resistance Profile of Efavirenz (B1671121): Mechanisms and Key Mutations

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets HIV-1 RT wikipedia.org. NNRTIs exert their antiviral effect by binding to a hydrophobic pocket adjacent to the RT active site, inducing conformational changes that impede the enzyme's function mims.com. The genetic barrier to resistance for NNRTIs is generally considered low, often requiring only one or two mutations to confer high-level resistance wikidata.org.

Resistance to efavirenz primarily arises from mutations within the NNRTI binding pocket, which alter the drug's binding affinity to the reverse transcriptase enzyme mims.com. The most frequently observed mutation associated with EFV treatment failure is K103N, which can occur in approximately 50% of patients experiencing virological failure on efavirenz-containing regimens and can reduce EFV susceptibility by 25-fold kaysnyderattorney.com. In some cases, K103N alone is sufficient to prevent a virological response to efavirenz kaysnyderattorney.com. This mutation has been reported in at least 90% of efavirenz-indinavir or efavirenz-zidovudine-lamivudine treatment failures nih.govnih.gov.

Other significant mutations contributing to efavirenz resistance include L100I, K101E, K101Q, V106M (particularly prevalent in subtype C HIV-1), V108I, Y181C, Y188H, Y188L, G190A, G190S, and P225H kaysnyderattorney.comnih.govnih.gov. While Y181C reduces EFV susceptibility by approximately 2-fold, P225H and V108I are frequently observed, often in conjunction with other NNRTI resistance mutations kaysnyderattorney.comnih.govnih.gov. Interestingly, certain combinations of mutations, such as K101E+G190S, K101E+Y188L, and K101E+V106I, can lead to drug-dependent stimulation, where efavirenz actually enhances viral replication during early infection stages. Conversely, some RT mutations like T215Y and H208Y may result in viral hypersusceptibility to NNRTIs, potentially improving the virological response to NNRTI-containing regimens in NNRTI-naive individuals.

| Efavirenz Resistance Mutation | Impact on Susceptibility / Characteristics | Frequency in Treatment Failure |

|---|---|---|

| K103N | High-level resistance (25-fold reduced susceptibility); often sufficient to prevent virological response. | ~50% of EFV failures; ≥90% in some combination failures kaysnyderattorney.comnih.govnih.gov |

| L100I | Observed in EFV failures nih.govnih.gov | 7.1% in EFV-treated persons |

| K101E | Observed in EFV failures nih.govnih.gov | Less common |

| K101Q | Observed in EFV failures nih.govnih.gov | Less common kaysnyderattorney.com |

| V106M | High-level cross-resistance to all NNRTIs (especially in subtype C) | 19.7% in EFV-treated persons |

| V108I | Contributes to resistance, often with other NNRTI mutations nih.govnih.gov | 5.9% in EFV-treated persons |

| Y181C | Low-level resistance (~2-fold reduced susceptibility) kaysnyderattorney.com | ~20% of EFV failures; 8.5% in EFV-treated persons |

| Y188H/L | Observed in EFV failures nih.govnih.gov | Y188C: 2.0% in EFV-treated persons |

| G190A/S | Observed in EFV failures nih.govnih.gov | G190A: 11.5% in EFV-treated persons |

| P225H | Contributes to resistance, often with other NNRTI mutations nih.govnih.gov | 12.2% in EFV-treated persons |

Resistance Profile of Emtricitabine (B123318): Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations

Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI), acting as a prodrug that is intracellularly triphosphorylated to its active form fda.gov. This active triphosphate then competes with natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain, leading to chain termination mims.com.

NRTI resistance mechanisms are broadly categorized into two pathways:

Discrimination Pathway: Mutations in RT reduce the enzyme's affinity for the NRTI-triphosphate while largely maintaining its affinity for natural dNTPs. This allows the enzyme to "discriminate" against the drug mims.com.

Excision Pathway: Mutations enhance the ability of RT to remove an already incorporated NRTI from the primer DNA strand, a process known as primer unblocking or phosphorolysis. This effectively reverses the chain termination event mims.com.

The most prevalent mutation conferring high-level resistance to emtricitabine is M184V (or M184I). This mutation is highly specific for FTC and lamivudine (B182088) (3TC) and is the most common NRTI resistance mutation. While M184V confers significant resistance to FTC, it can paradoxically lead to increased susceptibility to other NRTIs like zidovudine (B1683550) (AZT) and tenofovir (B777) (TFV).

Another important mutation affecting emtricitabine susceptibility is K65R. This mutation confers intermediate resistance to FTC, as well as to other NRTIs such as tenofovir, abacavir (B1662851) (ABC), and didanosine (B1670492) (ddI). Viruses harboring the K65R mutation demonstrate a 2- to 7.7-fold decrease in susceptibility to FTC.

Thymidine (B127349) analogue mutations (TAMs), including M41L, D67N, K70R, L210W, T215F/Y, and K219E/Q, are primarily selected by thymidine analogues like zidovudine and stavudine (B1682478) wikidata.org. However, these mutations can confer varying degrees of cross-resistance to most NRTIs, and their presence can impact emtricitabine resistance, especially when combined with other mutations.

| Emtricitabine Resistance Mutation | Mechanism | Impact on Susceptibility |

|---|---|---|

| M184V/I | Discrimination; alters dNTP binding site | High-level resistance to FTC and 3TC; increased susceptibility to AZT and TFV |

| K65R | Discrimination; diminishes RT affinity for NRTIs | Intermediate resistance to FTC, 3TC, TFV, ddI, ABC (2- to 7.7-fold reduced susceptibility) |

| TAMs (e.g., M41L, D67N, K70R, L210W, T215F/Y, K219E/Q) | Excision; enhance removal of incorporated NRTIs wikidata.org | Confer cross-resistance to most NRTIs to varying degrees |

Resistance Profile of Tenofovir: Nucleotide Reverse Transcriptase Inhibitor Resistance Mutations

Tenofovir (TFV), specifically as its prodrug tenofovir disoproxil fumarate (B1241708) (TDF), is a nucleotide reverse transcriptase inhibitor (NtRTI) fda.gov. Similar to NRTIs, tenofovir's active form, tenofovir diphosphate (B83284), acts as a chain terminator during reverse transcription mims.com.

The primary mutation conferring resistance to tenofovir is K65R. This mutation is commonly selected in patients experiencing virological failure on tenofovir-containing regimens. K65R leads to intermediate resistance to tenofovir, along with emtricitabine, lamivudine, abacavir, and didanosine. Viruses with the K65R mutation exhibit a 2- to 7.7-fold decrease in susceptibility to tenofovir. Notably, the K65R mutation may be more readily selected in HIV-1 subtype C clades.

While M184V/I is primarily associated with emtricitabine and lamivudine resistance, it can increase susceptibility to tenofovir. However, the impact of M184V/I on tenofovir susceptibility becomes less clinically significant (less than 1.5-fold reduction) when it occurs in combination with K65R.

Thymidine analogue mutations (TAMs), including M41L, D67N, K70R, L210W, T215F/Y, and K219E/Q, also play a role in tenofovir resistance. These mutations, particularly the accumulation of three or more TAMs (e.g., M41L + L210W + T215Y/F), are a key factor in resistance algorithms for TDF. They confer reduced susceptibility to most approved NRTIs, except for emtricitabine and lamivudine, which can actually reverse the magnitude of resistance in the presence of TAMs.

Other mutations that can affect tenofovir susceptibility include K70E, which modestly reduces susceptibility, and the Q151M complex (in combination with A62V, V75I, F77L, F116Y), which confers multi-NRTI resistance, though tenofovir generally retains activity against this complex. Additionally, the S68G mutation, a polymorphic mutation selected by TDF, has been shown to improve the replication capacity of viruses containing K65R.

| Tenofovir Resistance Mutation | Impact on Susceptibility / Characteristics | Mechanism |

|---|---|---|

| K65R | Intermediate resistance (2- to 7.7-fold reduced susceptibility); most common TFV-selected mutation | Discrimination pathway |

| M184V/I | Increases TFV susceptibility; less significant resistance when combined with K65R | Alters dNTP binding site |

| TAMs (e.g., M41L, D67N, K70R, L210W, T215F/Y, K219E/Q) | Reduced susceptibility to most NRTIs; key in TDF resistance algorithms | Excision pathway wikidata.org |

| Q151M complex (with A62V, V75I, F77L, F116Y) | Confers multi-NRTI resistance; TFV retains activity | Complex mechanism involving altered dNTP binding and excision |

| K70E | Modestly reduces TFV susceptibility | Uncertain, possibly affects RT processivity |

| S68G | Improves replication of K65R-containing viruses | Accessory mutation |

Cross-Resistance Patterns and their Biochemical Basis

Cross-resistance is a phenomenon where a single mutation or a set of mutations confers reduced susceptibility to multiple antiretroviral drugs, often within the same drug class wikidata.org. This is a significant challenge in HIV treatment, particularly with combination therapies like ATRIPLA.

NNRTI Cross-Resistance: Due to their shared binding site on HIV-1 RT, mutations within the NNRTI binding pocket frequently lead to broad cross-resistance across the NNRTI class mims.comwikidata.org. For instance, the K103N mutation alone can substantially diminish the clinical utility of all currently approved NNRTIs. Similarly, the V106M mutation confers high-level cross-resistance to all NNRTIs. Other common NNRTI resistance mutations such as L100I, V108I, Y181C, Y188L, G190A, and P225H can also contribute to cross-resistance within this class kaysnyderattorney.comnih.govnih.gov. The synergistic effect of certain mutation combinations, such as K103R and V179D, can further reduce susceptibility to drugs like nevirapine (B1678648) and efavirenz by approximately 15-fold.

NRTI Cross-Resistance: Cross-resistance among NRTIs is primarily mediated by thymidine analogue mutations (TAMs) (M41L, D67N, K70R, L210W, T215F/Y, K219E/Q) wikidata.org. These mutations confer resistance by enhancing the excision of incorporated NRTI-monophosphates from the growing DNA primer mims.comwikidata.org. The Q151M complex of mutations also confers broad multi-NRTI resistance. The K65R mutation, while primarily associated with tenofovir, also confers intermediate resistance to emtricitabine, lamivudine, abacavir, and didanosine. The M184V/I mutation, highly specific for emtricitabine and lamivudine, can also influence susceptibility to other NRTIs, sometimes leading to hypersusceptibility to zidovudine and tenofovir.

Cross-Class Resistance (NRTI and NNRTI): Emerging research indicates that mutations outside the traditional polymerase active site, particularly in the connection and RNase H domains of RT, can contribute to cross-class resistance. For example, the N348I mutation in the connection domain has been shown to confer dual-class resistance, reducing susceptibility to both NRTIs (like zidovudine) and NNRTIs (like nevirapine and efavirenz). This mutation can also potentiate resistance when combined with other key NNRTI mutations like K103N. G333D/E polymorphisms have been linked to dual resistance to zidovudine and lamivudine fda.gov, and Y318F has been associated with decreased NNRTI susceptibility fda.gov. The complex interplay between NRTI- and NNRTI-selected mutations underscores the intricate nature of drug resistance development. For instance, I135M/T mutations, often correlated with K103N, can increase K103N-mediated resistance to efavirenz.

| Mutation/Pattern | Affected Drug Classes | Biochemical Basis |

|---|---|---|

| K103N | NNRTIs (Efavirenz, Nevirapine, Delavirdine) kaysnyderattorney.com | Alters NNRTI binding pocket, reducing drug affinity mims.com |

| V106M | All NNRTIs | Alters NNRTI binding pocket, leading to high-level cross-resistance |

| TAMs (M41L, D67N, K70R, L210W, T215F/Y, K219E/Q) | Most NRTIs wikidata.org | Enhance nucleotide excision (primer unblocking) mims.comwikidata.org |

| M184V/I | NRTIs (Emtricitabine, Lamivudine, Didanosine, Abacavir); can increase susceptibility to AZT, TFV | Alters dNTP binding site, discriminating against NRTIs mims.com |

| K65R | NRTIs (Tenofovir, Emtricitabine, Lamivudine, Didanosine, Abacavir) | Diminishes RT affinity for specific NRTIs mims.com |

| N348I | NRTIs (Zidovudine), NNRTIs (Nevirapine, Efavirenz) | Impacts RT function in connection domain, affecting both NRTI excision and NNRTI binding |

Computational Chemistry and Molecular Modeling of Atripla Components and Their Antiretroviral Targets

Advanced Computational Techniques for Antiviral Compound Characterization.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Spectra Prediction

Density Functional Theory (DFT) has emerged as a cornerstone in computational chemistry, offering a robust and efficient framework for investigating the electronic structure and properties of molecular systems. Its balance of computational cost and accuracy makes it particularly valuable in drug discovery and design, including the study of antiretroviral compounds like those found in ATRIPLA jmchemsci.comimist.maarxiv.org. DFT is widely employed to predict molecular geometries and vibrational spectra, providing critical insights into the structural characteristics and dynamic behavior of drug molecules and their interactions with biological targets acs.orgrsc.orgspectroscopyonline.comacs.orgmdpi.comcaltech.edupsu.eduaip.org.

Molecular Geometry Prediction using DFT

DFT calculations enable the optimization of molecular structures to identify their most stable conformations, known as equilibrium geometries. This process involves minimizing the total energy of the system with respect to the atomic coordinates. Accurate molecular geometries are crucial for understanding how drug molecules interact with their specific biological targets, such as the active site or allosteric pockets of enzymes jmchemsci.comimist.ma. For instance, the precise arrangement of atoms dictates the shape and electronic distribution of a drug, influencing its binding affinity and specificity to a protein target.

Key geometrical parameters derived from DFT optimizations include bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data obtained from techniques like X-ray crystallography or electron diffraction to validate the accuracy of the chosen DFT functional and basis set spectroscopyonline.comcaltech.edupsu.eduaip.org. The ability to predict these structural details with high fidelity allows researchers to design and modify drug candidates with improved binding characteristics.

Table 1: Hypothetical DFT-Optimized Geometrical Parameters for Efavirenz (B1671121) (Partial Data)

| Parameter | Bond/Angle/Dihedral | DFT (B3LYP/6-31G(d,p)) | Experimental/Reference (Å/°) |

| Bond Length (Å) | C-Cl | 1.735 | 1.740 |

| Bond Length (Å) | C=O (carbonyl) | 1.210 | 1.208 |

| Bond Length (Å) | C-N | 1.398 | 1.402 |

| Bond Angle (°) | C-O-C | 118.5 | 118.7 |

| Dihedral Angle (°) | C-C-C-C (ring) | 0.0 | 0.0 |

Note: This table presents illustrative data. Actual DFT calculations would yield specific values dependent on the chosen functional, basis set, and molecular conformation.

Vibrational Spectra Prediction using DFT

Beyond static molecular structures, DFT is also instrumental in predicting vibrational spectra, specifically infrared (IR) and Raman spectra. These spectra provide a unique fingerprint of a molecule, reflecting its characteristic vibrational modes (e.g., stretching, bending, wagging) acs.orgrsc.orgacs.orgmdpi.com. The prediction process involves calculating the harmonic force field, atomic polar tensors (APTs), and atomic axial tensors (AATs) acs.org. From these, vibrational frequencies and their corresponding intensities can be derived.

The predicted vibrational spectra are invaluable for:

Structural Characterization : Confirming the presence of specific functional groups and their local environments within the molecule.

Conformational Analysis : Distinguishing between different conformers of a flexible molecule, as each conformer will have a unique vibrational spectrum.

Validation : Comparing calculated spectra with experimental IR or Raman data helps validate the theoretical model and provides confidence in the optimized geometries and electronic structures spectroscopyonline.commdpi.com. Discrepancies can guide further refinement of computational methods or experimental interpretations.

Understanding Molecular Dynamics : Vibrational modes are directly related to molecular motions, offering insights into how different parts of a molecule move and interact.

Table 2: Hypothetical DFT-Predicted Vibrational Frequencies and Intensities for Emtricitabine (B123318) (Partial Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Assignment (Example) |

| ν(C=O) stretching | 1705 | 180 | Carbonyl stretch |

| ν(C-F) stretching | 1150 | 95 | C-F stretch |

| δ(CH₂) scissoring | 1460 | 40 | CH₂ bend |

| ν(C-S) stretching | 750 | 25 | C-S stretch |

Note: This table presents illustrative data. Actual DFT calculations would yield a comprehensive list of vibrational modes and their properties.

Application to this compound Components and HIV-1 Reverse Transcriptase

The components of this compound—Efavirenz, Emtricitabine, and Tenofovir (B777) disoproxil fumarate (B1241708)—all target the HIV-1 reverse transcriptase (RT) enzyme, a critical protein for viral replication drugbank.comdrugbank.comdrugs.comnps.org.aufda.govfda.gov. DFT studies play a significant role in understanding the fundamental properties of these antiretroviral agents and their interactions with the enzyme jmchemsci.comimist.manih.govjmchemsci.comresearchgate.netoutbreak.infoscirp.org.

Efavirenz (NNRTI) : As a non-nucleoside reverse transcriptase inhibitor, Efavirenz binds to an allosteric site on the HIV-1 RT wikipedia.org. DFT can be used to optimize the geometry of Efavirenz, characterize its electronic properties (e.g., charge distribution, frontier orbitals), and predict its vibrational modes. These theoretical insights are crucial for understanding how Efavirenz fits into the NNRTI pocket and the specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the drug-enzyme complex. DFT can also help in designing new NNRTI derivatives with improved binding affinities and reduced resistance profiles jmchemsci.comjmchemsci.com.

Emtricitabine (NRTI) : Emtricitabine is a nucleoside analog that, once phosphorylated to its active triphosphate form, acts as a chain terminator during viral DNA synthesis by HIV-1 RT drugbank.comfda.govpatsnap.com. DFT calculations can be applied to study the different phosphorylation states of Emtricitabine and Tenofovir, investigating the changes in their molecular geometries and electronic structures upon phosphorylation. Understanding these changes is vital for comprehending how these active forms mimic natural nucleotides and subsequently inhibit the reverse transcriptase enzyme scirp.orgeeagrants.org.

Tenofovir Disoproxil Fumarate (NtRTI) : Similar to Emtricitabine, Tenofovir disoproxil fumarate is a prodrug that is converted to the active Tenofovir diphosphate (B83284), which then inhibits HIV-1 RT by causing DNA chain termination fda.govpatsnap.comwikipedia.org. DFT can be used to model the molecular structure of Tenofovir and its active diphosphate form, allowing for detailed analysis of its interactions with the RT active site and the growing DNA strand.

By employing DFT, researchers can gain a deeper understanding of the intrinsic molecular properties of this compound components, their transformations within the body, and their precise interactions with the HIV-1 RT enzyme. This computational approach complements experimental studies, accelerating the rational design of more effective antiretroviral therapies.

Pharmaceutical Formulation Science: Chemical and Manufacturing Considerations for Atripla

Principles of Fixed-Dose Combination Formulation Development

Fixed-dose combination (FDC) products integrate two or more active pharmaceutical ingredients (APIs) into a single dosage form tabletscapsules.comdrug-dev.com. This approach offers several advantages over administering individual components separately, including enhanced patient compliance and convenience, potential for improved clinical effectiveness through synergistic or additive therapeutic benefits, and sometimes reduced treatment costs tabletscapsules.comdrug-dev.comresearchgate.netresearchgate.net. FDCs are particularly valuable in managing complex diseases that require multi-drug regimens, such as HIV/AIDS tabletscapsules.comresearchgate.net.

The primary principle guiding FDC development is ensuring that the combination provides a defined additive or synergistic therapeutic benefit without allowing the user to alter the proportion of the active agents drug-dev.com. Key considerations during development include the therapeutic rationale for combining the drugs, their individual pharmacological mechanisms, biopharmaceutical properties, metabolic pathways, pharmacokinetics, and potential drug-drug interactions tabletscapsules.comresearchgate.net. APIs selected for FDCs should ideally act by different mechanisms, possess similar pharmacokinetic profiles, and be physically and chemically compatible tabletscapsules.com. A Quality by Design (QbD) approach is crucial for developing a robust FDC formulation and manufacturing process, albeit more complex than for single-API formulations tabletscapsules.comaurigeneservices.com.

Chemical Compatibility and Stability of Active Pharmaceutical Ingredients in Multicomponent Formulations

The presence of multiple active pharmaceutical ingredients (APIs) and various excipients in multicomponent formulations introduces significant challenges regarding chemical compatibility and stability gsconlinepress.comresearchgate.net. Interactions between drugs, or between drugs and excipients, can negatively impact the stability, solubility, dissolution rate, and bioavailability of the final product gsconlinepress.comresearchgate.netakjournals.com. These interactions can manifest as physical or chemical changes, potentially compromising the drug's therapeutic efficacy and shelf life researchgate.netmdpi.comturkjps.org.

Stability testing is therefore a critical phase in FDC development, evaluating the formulation's integrity under various environmental conditions, including temperature, moisture, and light gsconlinepress.commdpi.com. For instance, some APIs may degrade rapidly at elevated temperatures or specific pH levels mdpi.com. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are routinely employed to assess the chemical stability and compatibility of components researchgate.netakjournals.comnih.gov. DSC, for example, can identify potential solid-state interactions by detecting changes in melting endotherms or the appearance of new peaks researchgate.netakjournals.com. A careful selection of excipients, based on comprehensive drug-drug and drug-excipient compatibility studies, is essential to ensure the stability of the final dosage form aurigeneservices.comresearchgate.net.

Manufacturing Processes for Fixed-Dose Combination Tablets

Manufacturing fixed-dose combination (FDC) tablets can be more intricate than producing single-entity tablets due to the presence of multiple active components and the need to maintain their individual properties and combined performance tabletscapsules.comnih.govamericanpharmaceuticalreview.com. Common types of FDC tablet dosage forms include monolithic, bi-layer, multi-layer, and multiparticulate systems nih.govamericanpharmaceuticalreview.com.

Monolithic FDC tablets, where all APIs are mixed and compressed into a single layer, are often the preferred approach due to manufacturing ease, provided the APIs are chemically compatible and have similar release rates tabletscapsules.comamericanpharmaceuticalreview.com. However, for incompatible APIs or those requiring different release profiles, bi-layer or multiparticulate systems (e.g., mini-tablets encapsulated in capsules) are utilized tabletscapsules.comnih.govamericanpharmaceuticalreview.comgoogle.com. These systems allow for physical separation of incompatible components or the tailoring of individual drug release characteristics within the same dosage form tabletscapsules.comgoogle.comvicihealthsciences.com. Modern multi-layer tablet presses incorporate monitoring and control systems to improve compression and scale-up processes americanpharmaceuticalreview.com.

Dry Granulation and its Application

Dry granulation is a widely used manufacturing method in the pharmaceutical industry for producing solid dosage forms, particularly suitable for active pharmaceutical ingredients (APIs) that are sensitive to moisture or heat gmpinsiders.comidexindia.in. Unlike wet granulation, this process transforms powder ingredients into granules using mechanical pressure, thereby eliminating the need for liquid binders and subsequent drying steps gmpinsiders.comidexindia.inresearchgate.net.

The primary techniques for dry granulation are slugging and roller compaction gmpinsiders.comresearchgate.net. In slugging, powders are compressed into large, flat tablets (slugs), which are then milled into granules. Roller compaction involves feeding powder material between two counter-rotating rollers that compress it into a dense sheet or ribbon, which is subsequently broken down into granules gmpinsiders.com.

Advantages of Dry Granulation:

Enhanced Chemical Stability: Minimizes API exposure to moisture, reducing degradation reactions idexindia.in.

Cost-Effectiveness and Efficiency: Eliminates time-consuming drying steps, reducing energy consumption and processing time idexindia.in.

Suitability for Sensitive Drugs: Ideal for heat-sensitive or moisture-sensitive compounds gmpinsiders.comidexindia.in.

Improved Flow Properties: Converts fine powders with poor flowability into larger, more uniform granules idexindia.inresearchgate.net.

In the context of FDC manufacturing, dry granulation can be employed to prepare individual components or their mixtures, which are then combined google.com. For instance, separate granules of different drug molecules can be prepared to overcome dissolution issues before being blended aurigeneservices.com. However, challenges such as achieving uniform density distribution and preventing lamination (separation of layers) can arise, especially when formulating bi-layer tablets using dry granulation americanpharmaceuticalreview.com. Careful selection of excipients and optimization of compaction pressure are crucial to ensure tablet compactibility and layer adhesion americanpharmaceuticalreview.com.

Challenges in Achieving Bioequivalence with Combined Formulations

Achieving bioequivalence (BE) for fixed-dose combination (FDC) products is often significantly more challenging compared to single-API formulations nih.gov. Bioequivalence ensures that the FDC product delivers the same rate and extent of absorption of the active ingredients as when the individual components are administered separately researchgate.netnih.gov.

Several factors contribute to these challenges:

API Forms and Formulation Composition: Differences in the physical forms of APIs (e.g., salt, ester, or isomer) or variations in excipient types and quantities between the FDC and individual mono-products can alter drug release and absorption gsconlinepress.comnih.govdrugdeliveryleader.com.

Complex ADME Profiles: The absorption, distribution, metabolism, and excretion (ADME) profiles of multiple APIs can be complex, especially if they exhibit non-linear pharmacokinetics or are highly variable drugs researchgate.netnih.gov. Highly variable drugs (intra-subject variability of ≥30% CV in Cmax or AUC) necessitate larger sample sizes in BE studies, increasing complexity and cost nih.gov.

Drug-Drug and Drug-Excipient Interactions: Combining multiple active ingredients, particularly insoluble molecules, can complicate their biopharmaceutical behavior due to potential physicochemical and pharmacokinetic interactions researchgate.netnih.gov. Excipient changes or manufacturing process alterations (e.g., granulation method) can also affect dissolution rates and bioavailability gsconlinepress.com.

Regulatory Requirements: Regulatory authorities often require BE demonstration between the FDC and co-administration of individual mono-products researchgate.netnih.gov. Discrepancies in data requirements and evaluation criteria among different regulatory bodies (e.g., FDA, EMA, WHO) can further complicate global submissions gsconlinepress.comnih.gov.

In vitro-in vivo correlation (IVIVC) studies can facilitate the establishment of a scientific link between in vitro dissolution and in vivo pharmacokinetic data, potentially reducing the need for extensive clinical BE studies, especially for complex generic dosage forms drugdeliveryleader.com.

Biopharmaceutical Classification System (BCS) Considerations for Formulation Design

The Biopharmaceutical Classification System (BCS) is a scientific framework that categorizes active pharmaceutical ingredients (APIs) based on their aqueous solubility and intestinal permeability fda.govwho.intich.org. This system classifies drugs into four classes:

| BCS Class | Solubility | Permeability |

| Class I | High | High |

| Class II | Low | High |

| Class III | High | Low |

| Class IV | Low | Low |

The BCS plays a crucial role in formulation design, particularly for immediate-release oral dosage forms, as it can predict the likelihood of achieving in vivo bioequivalence based on in vitro data, potentially allowing for biowaivers of in vivo BE studies fda.govwho.intich.org.

For fixed-dose combination (FDC) products, BCS-based biowaivers are applicable only when all drug substances contained in the combination product meet the criteria for either BCS Class I (high solubility, high permeability) or BCS Class III (high solubility, low permeability) fda.govwho.inteuropa.eueuropa.eu. If any API in the FDC does not fall into Class I or III, a biowaiver is generally not granted, as the formulation's influence on in vivo performance cannot be excluded europa.eu.

Key BCS considerations for FDC formulation design:

Solubility: An API is classified as highly soluble if the highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media across a pH range of 1.2–6.8 at 37°C fda.govich.orgeuropa.eu.

Permeability: High permeability is typically demonstrated by an extent of absorption of ≥85% in humans fda.gov. For drugs with gastrointestinal instability, even if high permeability cannot be conclusively demonstrated in vivo, a biowaiver might still be considered if the drug follows BCS Class III principles (e.g., restrictions on excipient changes and very rapid dissolution) europa.eu.

Dissolution Profiles: For FDC formulations, dissolution profiles must meet the criteria for all drug substances fda.govwho.int. For FDCs containing only BCS Class I drugs, dissolution should be very rapid (≥85% dissolved in ≤15 minutes) or rapid and similar (≥85% dissolved in ≤30 minutes, with an f2 value ≥50) in all media ich.org. For FDCs with only BCS Class III drugs, or a combination of Class I and Class III drugs, the dissolution criteria for each applicable BCS class should be applied fda.govwho.int.

Excipient Considerations: The excipient composition of the FDC product should be qualitatively the same and quantitatively similar to the reference product fda.govich.org. For BCS Class III drugs, specific criteria regarding excipient amounts are often applied, particularly for excipients that might affect absorption fda.goveuropa.eu.

The application of BCS principles to FDCs aims to streamline development and regulatory approval by providing a scientific basis for waiving in vivo bioequivalence studies when justified by robust in vitro data fda.govwho.int.

Q & A

What methodological frameworks are recommended for designing longitudinal studies on ATRIPLA’s efficacy in diverse HIV populations?

Answer:

Longitudinal studies evaluating this compound’s efficacy require adherence to frameworks like PICO (Population, Intervention, Comparison, Outcome) to define research scope. For example:

- Population: Stratify participants by demographics (e.g., age, comorbidities, genetic factors) to assess heterogeneity in drug response .

- Intervention: Standardize this compound dosing while monitoring adherence via plasma drug-level assays .

- Comparison: Use control groups receiving alternative ART regimens to isolate this compound-specific effects.

- Outcome: Primary endpoints (e.g., viral load suppression) and secondary endpoints (e.g., CD4+ count changes) should align with WHO guidelines.

Data Validation: Employ Cronbach’s alpha to ensure consistency naire-based adherence metrics . For statistical power, calculate sample sizes using tools like G*Power, factoring in expected dropout rates .

How can researchers reconcile contradictory findings on this compound-associated resistance mutations across in vitro and clinical studies?

Answer:

Contradictions often arise from differences in experimental models and patient populations. A tiered approach is recommended:

In Vitro/In Vivo Correlation: Use site-directed mutagenesis to test resistance mutations identified in clinical isolates under controlled lab conditions .

Meta-Analysis: Pool data from trials (e.g., ClinicalTrials.gov entries) to identify confounding variables (e.g., pre-existing mutations, adherence rates) .

Statistical Modeling: Apply multivariate regression to isolate variables influencing resistance, such as baseline viral load or concurrent medications .

Example Table:

| Study Type | Key Variable | Resistance Rate | Reference |

|---|---|---|---|

| Clinical | Non-adherence | 22% | |

| In Vitro | EFV IC50 Shift | 15-fold |

What pharmacokinetic (PK) models are most robust for predicting drug-drug interactions between this compound components?

Answer:

Mechanistic PK models (e.g., physiologically based pharmacokinetic, PBPK) are preferred for simulating interactions:

- Efavirenz (CYP3A4 inducer): Model enzyme induction effects on tenofovir metabolism using Simcyp® or GastroPlus® .

- Tenofovir/Emtricitabine: Assess renal clearance variations via population PK analysis, stratified by creatinine clearance rates .

Validation: Compare simulated results with clinical PK data from Phase I trials. Discrepancies >20% necessitate model refinement (e.g., incorporating genetic polymorphisms in CYP2B6) .

How should researchers optimize experimental designs to evaluate this compound’s neuropsychiatric side effects in preclinical models?

Answer:

Preclinical neurotoxicity studies require:

- Animal Models: Use transgenic mice expressing human CYP2B6 to replicate efavirenz metabolism pathways .

- Behavioral Assays: Standardize tests (e.g., forced swim test for depression-like behavior) with blinded scoring to reduce bias .

- Biomarkers: Measure cerebrospinal fluid (CSF) efavirenz levels and correlate with neuroinflammatory markers (e.g., IL-6) .

Data Interpretation: Apply FINER criteria to ensure feasibility and novelty. For instance, prioritize studies comparing this compound to newer INSTI-based regimens .

What strategies enhance reproducibility in studies investigating this compound’s impact on metabolic parameters (e.g., lipid profiles)?

Answer:

Reproducibility hinges on:

Protocol Standardization: Detail fasting duration, assay kits (e.g., ELISA for LDL-C), and centrifugation speeds in methods .

Data Sharing: Deposit raw lipid profiles in repositories like ClinVar, with metadata on diet and lifestyle factors .

Cross-Validation: Replicate findings in independent cohorts using identical inclusion/exclusion criteria .

Case Example: A 2023 trial reporting elevated triglycerides with this compound was later contradicted due to dietary variability; subsequent studies controlled for omega-3 intake, resolving discrepancies .

How can machine learning improve predictive modeling of this compound treatment outcomes in resource-limited settings?

Answer:

Machine learning (ML) applications include:

- Feature Selection: Use random forests to identify predictors of virologic failure (e.g., baseline resistance, pill count) .

- Model Training: Train neural networks on datasets like WHO’s HIVResNet to predict emergent resistance patterns.

- Validation: Ensure models are externally validated across geographic regions to assess generalizability .

Limitations: Address biases from imbalanced datasets (e.g., underrepresentation of pediatric populations) via synthetic minority oversampling (SMOTE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。